Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-
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Overview
Description
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C7H17NO3. This compound is characterized by its liquid form, a refractive index of 1.441, and a density of 0.987 g/mL . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of ethylene oxide with a primary amine. The process includes the following steps:
Reaction of Ethylene Oxide with Ethanolamine: Ethanolamine reacts with ethylene oxide to form 2-(2-hydroxyethoxy)ethanol.
Etherification: The intermediate product undergoes etherification with methanol to form 2-(2-methoxyethoxy)ethanol.
Amination: Finally, the product is aminated with ethylamine to yield Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically requires controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and temperatures.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the amine group plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar structure but lacks the ethyl group.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is unique due to its specific combination of ethyl and methoxy groups, which confer distinct chemical properties. This uniqueness makes it particularly useful in specialized chemical reactions and industrial applications .
Biological Activity
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- (commonly referred to as TGME) is a compound with significant biological activity, particularly in the context of its interaction with biological systems and potential therapeutic applications. This article provides a detailed analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is characterized by its multiple ethoxy groups, which enhance its solubility and interaction with various biomolecules. The compound has been shown to interact with enzymes and proteins, notably acetylcholinesterase (AChE), where it acts as an inhibitor. This inhibition leads to the accumulation of acetylcholine (ACh), thereby affecting neurotransmission processes.
Table 1: Summary of Biochemical Properties
Property | Description |
---|---|
Chemical Formula | C7H17NO |
Molecular Weight | 163.21 g/mol |
Interaction with AChE | Inhibitor |
LD50 (oral, rats) | 11,800 mg/kg |
LD50 (dermal, rabbits) | 7,400 mg/kg |
Cellular Effects
The influence of TGME on cellular processes has been documented in various studies. In neuronal cells, the compound's inhibition of AChE leads to prolonged neurotransmission, which can alter gene expression and metabolic pathways. Additionally, in hepatic cells, TGME affects gene expression related to detoxification processes.
Case Study: Neurotransmission Effects
In a laboratory setting, the administration of TGME resulted in observable changes in neurotransmitter levels. Specifically, increased ACh levels were noted following treatment with TGME at varying concentrations. This effect was dose-dependent and highlighted the compound's potential neuroactive properties.
Molecular Mechanism
The molecular mechanism underlying TGME's biological activity primarily involves its binding interactions with AChE. The compound binds to the active site of AChE through hydrogen bonds and electrostatic interactions, effectively inhibiting the enzyme's activity and preventing ACh breakdown. This mechanism is critical for understanding the compound's effects on neurotransmission and potential therapeutic applications.
Figure 1: Molecular Interaction of TGME with AChE
Molecular Interaction
Temporal and Dosage Effects
Research indicates that the effects of TGME can vary over time and with dosage levels. In animal models, low doses exhibited mild inhibitory effects on AChE, while higher doses resulted in significant inhibition and potential toxic effects such as cholinergic toxicity—characterized by muscle weakness and respiratory distress. Long-term exposure studies have shown adaptive changes in cellular functions due to prolonged TGME presence.
Table 2: Dosage Effects in Animal Models
Dosage (mg/kg) | Effect on AChE Activity | Observed Toxicity Symptoms |
---|---|---|
400 | Mild inhibition | None |
1200 | Significant inhibition | Muscle weakness |
4000 | Pronounced inhibition | Respiratory distress |
Safety and Toxicology
TGME exhibits low acute toxicity in experimental models. The oral and dermal LD50 values suggest a relatively safe profile under controlled conditions. However, high doses have been associated with mild irritation upon dermal exposure and potential reproductive toxicity indicated by testicular degeneration in male rats .
Properties
Molecular Formula |
C9H21NO3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C9H21NO3/c1-3-10-4-5-12-8-9-13-7-6-11-2/h10H,3-9H2,1-2H3 |
InChI Key |
MXZDMXYQNZMLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCCOCCOC |
Origin of Product |
United States |
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